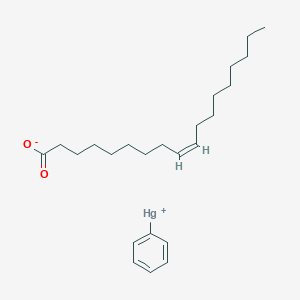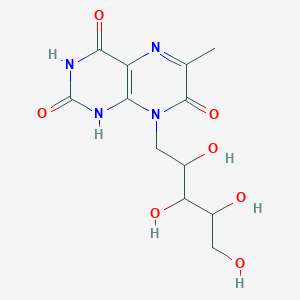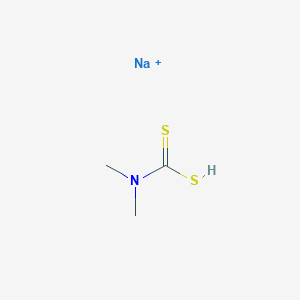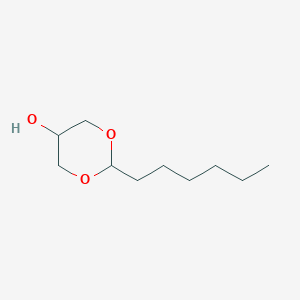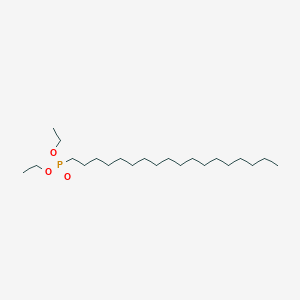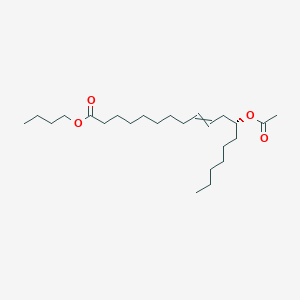![molecular formula C19H28O B093582 (5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one CAS No. 17305-51-0](/img/structure/B93582.png)
(5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one, commonly known as Dihydrotestosterone (DHT), is a hormone that plays a crucial role in the development of male sexual characteristics. It is a derivative of testosterone and is responsible for the formation of male genitalia, prostate gland, and secondary sexual characteristics such as facial hair, deep voice, and muscle mass. DHT is also involved in the regulation of hair growth and the development of male pattern baldness.
Mecanismo De Acción
(5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one binds to androgen receptors in target tissues, such as the prostate gland, skin, and hair follicles. The binding of (5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one to these receptors activates a series of intracellular signaling pathways that regulate gene expression and protein synthesis. These pathways are involved in the regulation of cell growth, differentiation, and apoptosis.
Efectos Bioquímicos Y Fisiológicos
(5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one has a variety of biochemical and physiological effects on the body. It is responsible for the development of male sexual characteristics, including the growth of facial hair, deepening of the voice, and increased muscle mass. (5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one also plays a role in the regulation of hair growth, and its excess has been linked to male pattern baldness. (5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one is also involved in the regulation of bone growth, muscle development, and cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one is a useful tool for studying the effects of androgens on various physiological processes. Its ability to bind to androgen receptors in target tissues makes it a valuable tool for investigating the mechanisms of androgen action. However, its use is limited by its potential toxicity and the need for specialized equipment and techniques to handle and store it safely.
Direcciones Futuras
There are several future directions for research on (5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one. One area of interest is the development of new drugs that target the androgen receptor and modulate its activity. Another area of research is the identification of new targets for the treatment of androgen-related disorders, such as prostate cancer and male pattern baldness. Additionally, there is a need for further investigation into the mechanisms of androgen action and the role of (5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one in the regulation of physiological processes.
Métodos De Síntesis
(5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one is synthesized from testosterone by the action of the enzyme 5-alpha-reductase. This enzyme converts testosterone into (5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one by removing the double bond between the C4 and C5 positions and reducing the keto group at C3 to a hydroxyl group. The conversion of testosterone to (5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one occurs mainly in the prostate gland, skin, and hair follicles.
Aplicaciones Científicas De Investigación
(5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one has been extensively studied in the field of endocrinology and reproductive medicine. It is used in the diagnosis and treatment of various disorders related to androgen deficiency and excess, such as hypogonadism, prostate cancer, and hirsutism. (5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one is also used in research to study the effects of androgens on various physiological processes, including bone growth, muscle development, and cognitive function.
Propiedades
Número CAS |
17305-51-0 |
|---|---|
Nombre del producto |
(5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
Fórmula molecular |
C19H28O |
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
(5S,8R,9S,10S,13S)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H28O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h4,13,15,17H,3,5-12H2,1-2H3/t13-,15-,17-,18-,19-/m0/s1 |
Clave InChI |
AKYIMYFAJUTLBM-SKMQDVENSA-N |
SMILES isomérico |
C[C@@]12CCC=C1[C@@H]3CC[C@H]4CC(=O)CC[C@@]4([C@H]3CC2)C |
SMILES |
CC12CCC=C1C3CCC4CC(=O)CCC4(C3CC2)C |
SMILES canónico |
CC12CCC=C1C3CCC4CC(=O)CCC4(C3CC2)C |
Sinónimos |
5α-Androst-14-en-3-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



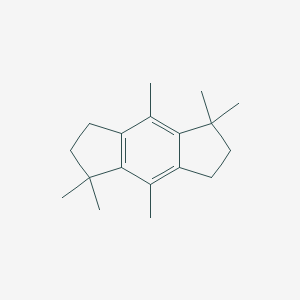
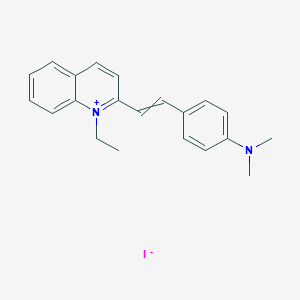
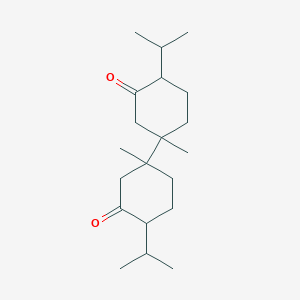

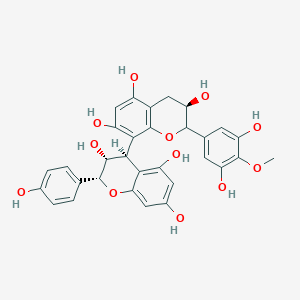
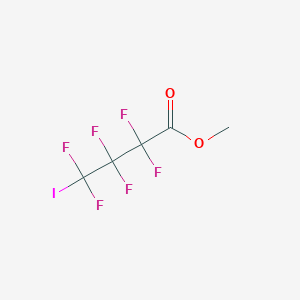
![Benzo[pqr]picene](/img/structure/B93510.png)
